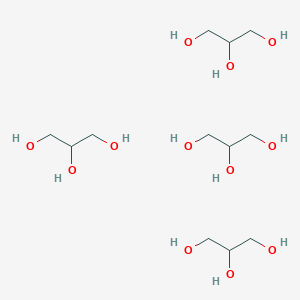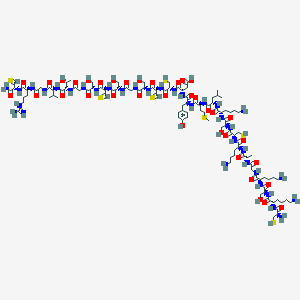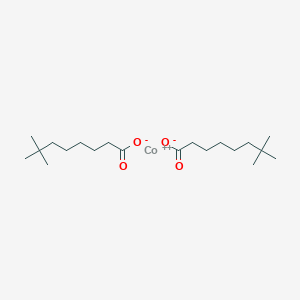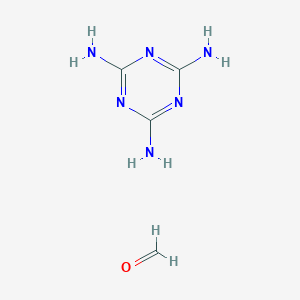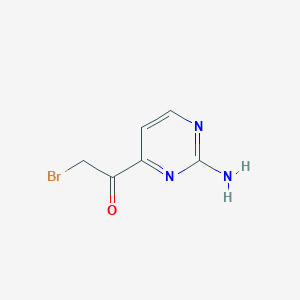
1-(2-Aminopiridin-4-il)-2-bromoetanona
Descripción general
Descripción
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 2-position and a bromoethanone moiety at the 4-position
Aplicaciones Científicas De Investigación
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agricultural and industrial applications.
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2-aminopyrimidin-4-yl derivatives, have been found to target theGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell division .
Biochemical Pathways
Given the potential target of gsk-3β, it could influence pathways related tocell signaling, glycogen metabolism, and cell division . The downstream effects would depend on the specific pathway and cell type involved.
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic properties despite high in vitro metabolic intrinsic clearance . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.
Result of Action
Based on the potential target of gsk-3β, the compound could potentially influence cell signaling pathways, alter glycogen metabolism, and affect cell division processes .
Análisis Bioquímico
Biochemical Properties
The 2-aminopyrimidin-4-yl group in 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities
Cellular Effects
Compounds with similar structures have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
A compound with a similar structure, N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide, was identified as a promising new activator of Glutamate Dehydrogenase (GDH), an enzyme that plays a crucial role in the metabolism of glutamate .
Métodos De Preparación
The synthesis of 1-(2-aminopyrimidin-4-yl)-2-bromoethanone typically involves the reaction of 2-aminopyrimidine with a bromoacetylating agent. One common method includes the use of bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetylating agent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted ethanone derivatives.
Oxidation: The compound can be oxidized to form 1-(2-aminopyrimidin-4-yl)-2-oxoethanone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 1-(2-aminopyrimidin-4-yl)-2-bromoethanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and solvents such as ethanol or acetonitrile.
Comparación Con Compuestos Similares
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone can be compared with other similar compounds such as:
2-Aminopyrimidin-4-yl derivatives: These compounds share the pyrimidine core and exhibit similar reactivity and applications.
Bromoacetyl derivatives: Compounds with a bromoacetyl group at different positions or on different heterocycles can have comparable chemical properties and uses.
The uniqueness of 1-(2-aminopyrimidin-4-yl)-2-bromoethanone lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALLUYOARJPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)CBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469249 | |
| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106157-91-9 | |
| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



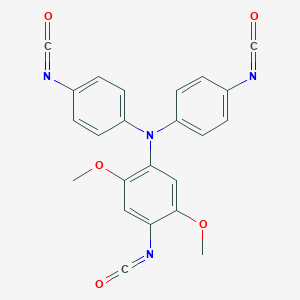
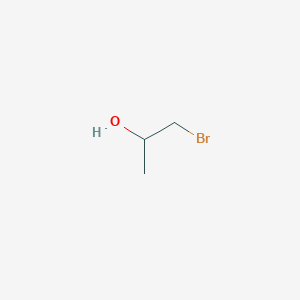
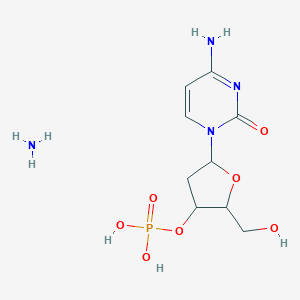

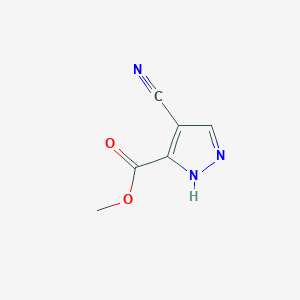
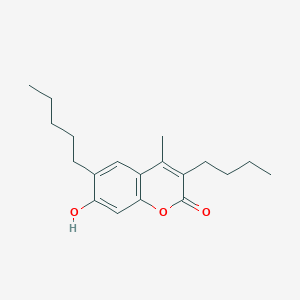
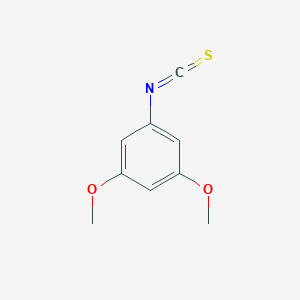
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
